GHK-Cu acetate GHK-Cu acetate GHK-Cu is a complex of the tripeptide Gly-His-Lys and a copper(II) ion that has wound healing and anti-inflammatory activities. It increases proliferation and the levels of collagen and secreted pro-matrix metalloproteinase-2 (MMP-2) in isolated human fibroblasts when used at a concentration of 1 nM. GHK-Cu (2 mg) increases levels of collagen and glycosaminoglycans (GAGs) and the expression of decorin in the wound tissue of rats. It decreases LPS-induced increases in the levels of reactive oxygen species (ROS), IL-6, and TNF-α in RAW 264.7 cells when used at a concentration of 10 µM. GHK-Cu (10 µg/g) prevents LPS-induced decreases in lung superoxide dismutase (SOD) activity and glutathione (GSH) levels and reduces LPS-induced increases in the number of cells and the level of total protein in bronchoalveolar lavage fluid (BALF) in a mouse model of acute lung injury.
GHK-Cu acetate is a complex of the tripeptide Gly-His-Lys and a copper(II) ion that has wound healing and anti-inflammatory activities. It increases proliferation and the levels of collagen and secreted pro-matrix metalloproteinase-2 (MMP-2) in isolated human fibroblasts. GHK-Cu increases levels of collagen and glycosaminoglycans (GAGs) and the expression of decorin in the wound tissue of rats. It decreases LPS-induced increases in the levels of reactive oxygen species (ROS), IL-6, and TNF-α in RAW 264.7 cells when used at a concentration of 10 µM. GHK-Cu (10 µg/g) prevents LPS-induced decreases in lung superoxide dismutase (SOD) activity and glutathione (GSH) levels and reduces LPS-induced increases in the number of cells and the level of total protein in bronchoalveolar lavage fluid (BALF) in a mouse model of acute lung injury.
Brand Name: Vulcanchem
CAS No.: 300801-03-0
VCID: VC0528859
InChI: InChI=1S/C14H24N6O4.C2H4O2.Cu/c15-4-2-1-3-10(14(23)24)20-13(22)11(19-12(21)6-16)5-9-7-17-8-18-9;1-2(3)4;/h7-8,10-11H,1-6,15-16H2,(H4,17,18,19,20,21,22,23,24);1H3,(H,3,4);/q;;+2/p-2/t10-,11-;;/m0../s1
SMILES: CC(=O)O.C1=C(N=CN1)CC(C(=O)NC(CCCCN)C(=O)[O-])[N-]C(=O)CN.[Cu+2]
Molecular Formula: C16H26CuN6O6
Molecular Weight: 461.97

GHK-Cu acetate

CAS No.: 300801-03-0

Cat. No.: VC0528859

Molecular Formula: C16H26CuN6O6

Molecular Weight: 461.97

Purity: >95% (or refer to the Certificate of Analysis)

* For research use only. Not for human or veterinary use.

GHK-Cu acetate - 300801-03-0

Specification

CAS No. 300801-03-0
Molecular Formula C16H26CuN6O6
Molecular Weight 461.97
IUPAC Name copper;acetic acid;(2S)-6-amino-2-[[(2S)-2-(2-aminoacetyl)azanidyl-3-(1H-imidazol-4-yl)propanoyl]amino]hexanoate
Standard InChI InChI=1S/C14H24N6O4.C2H4O2.Cu/c15-4-2-1-3-10(14(23)24)20-13(22)11(19-12(21)6-16)5-9-7-17-8-18-9;1-2(3)4;/h7-8,10-11H,1-6,15-16H2,(H4,17,18,19,20,21,22,23,24);1H3,(H,3,4);/q;;+2/p-2/t10-,11-;;/m0../s1
Standard InChI Key NOIHSRSQDMJJFH-ULEGLUPFSA-L
SMILES CC(=O)O.C1=C(N=CN1)CC(C(=O)NC(CCCCN)C(=O)[O-])[N-]C(=O)CN.[Cu+2]
Appearance Solid powder

Introduction

Chemical Structure and Properties

GHK-Cu acetate is characterized by the molecular formula C16H26CuN6O6 with a molecular weight of approximately 462 g/mol . The compound features the copper(II) ion coordinated with specific binding sites within the GHK tripeptide structure.

In the GHK-Cu complex, the copper(II) ion coordination involves:

  • The nitrogen from the imidazole side chain of the histidine

  • The nitrogen from the alpha-amino group of glycine

  • The deprotonated amide nitrogen of the glycine-histidine peptide bond

This specific coordination pattern creates a square-pyramidal arrangement around the copper ion, which is critical for the compound's stability and biological activity.

PropertyValue
Molecular FormulaC16H26CuN6O6
Molecular Weight462 g/mol
Storage Temperature-20°C
Transport TemperatureAmbient
Physical StateSolid
CAS Number300801-03-0

Biochemistry of GHK-Cu Complex

The molecular structure of the GHK-Cu complex has been extensively studied using sophisticated analytical methods including X-ray crystallography, EPR spectroscopy, X-ray absorption spectroscopy, and PMR spectroscopy . These investigations have revealed important insights into how this complex functions at the biochemical level.

At physiological pH, GHK-Cu can form both binary and ternary structures that may involve the amino acid histidine and/or the copper binding region of albumin molecules. Research has demonstrated that GHK can efficiently obtain copper(II) ions bound to the high-affinity copper transport site on plasma albumin, with GHK's binding constant (log10 = 16.44) slightly exceeding albumin's binding constant (log10 = 16.2) .

A critical biochemical feature of the GHK-Cu complex is that the copper(II) redox activity is effectively silenced when copper ions are bound to the GHK tripeptide. This property allows for the delivery of non-toxic copper into cells, which is essential since copper is required for more than a dozen vital enzymes involved in connective tissue formation, antioxidant defense, and cellular respiration .

Beyond its copper-binding capabilities, GHK also functions as an efficient antioxidant by quenching certain toxins, particularly those generated during lipid peroxidation . This dual functionality—delivering copper and providing antioxidant protection—contributes to the compound's diverse biological effects.

Biological Activities and Therapeutic Applications

GHK-Cu acetate exhibits numerous biological activities that have been documented through extensive research:

Wound Healing and Tissue Regeneration

The complex increases proliferation and enhances the levels of collagen and secreted pro-matrix metalloproteinase-2 (MMP-2) in isolated human fibroblasts . It also increases levels of collagen and glycosaminoglycans (GAGs) and the expression of decorin in wound tissue of rats, promoting more effective wound healing .

Anti-Inflammatory Effects

At a concentration of 10 μM, GHK-Cu decreases lipopolysaccharide (LPS)-induced increases in reactive oxygen species (ROS), interleukin-6 (IL-6), and tumor necrosis factor alpha (TNF-α) in RAW 264.7 cells, demonstrating significant anti-inflammatory properties .

Respiratory Protection

Research has shown that GHK-Cu (10 μg/g) prevents LPS-induced decreases in lung superoxide dismutase (SOD) activity and glutathione (GSH) levels. It also reduces LPS-induced increases in the number of cells and the level of total protein in bronchoalveolar lavage fluid (BALF) in mouse models of acute lung injury .

Orthopedic Applications

Studies in animal models have demonstrated that intra-articular injections of GHK-Cu at 0.3 mg/ml can transiently promote graft healing in anterior cruciate ligament reconstruction (ACLR) at 6 weeks post-operation, resulting in smaller side-to-side differences in knee laxity compared to saline controls .

Anti-Cancer Properties

Research using the Broad Institute data found that GHK induces anti-cancer expression of numerous caspase, growth regulatory, and DNA repair genes. Furthermore, the combination of ascorbic acid and GHK-Cu strongly inhibited the growth of sarcoma-180 in mice, suggesting potential applications in cancer therapy .

Package SizeContainer TypePrice (EUR)Bulk Discount (6+ units)Bulk Discount (24+ units)
5 gGlass€289.20€274.74€260.28
10 gGlass€482.70Not specifiedNot specified
25 gGlass€955.70Not specifiedNot specified
50 gGlass€1,439.45€1,367.48€1,295.50

The commercial product is typically provided at ≥95% purity and undergoes various quality control analyses, including:

  • Purity verification through GC and HPLC

  • IR-spectrum analysis

  • pH value measurement

  • Assay percentage

  • Physical form and color assessment

  • NMR spectroscopy (¹H, ¹³C, and ³¹P)

Proper storage at -20°C is recommended to maintain the integrity and activity of the compound, though it can be transported at ambient temperature .

Applications in Crystallography and Structural Biology

An innovative application of GHK-Cu has emerged in the field of macromolecular crystallography. The high-affinity copper(II)-binding properties of the GHK tripeptide have been leveraged as a valuable crystallization and phasing tag for protein structure determination .

When the GHK peptide was fused to the N-terminus of proteins such as GFP variants and MBP-FG peptide fusions, it promoted crystallization, with various residues (histidine, aspartate, histidine/proline) from symmetry molecules completing the copper(II) square-pyramidal coordination sphere .

This approach enables rapid structure determination by copper Single-wavelength Anomalous Dispersion (SAD) phasing, even under challenging conditions such as very low Bijvoet ratios or after significant radiation damage. When collecting highly redundant data at a wavelength close to the copper absorption edge, residual sulfur atom positions could also be located in log-likelihood-gradient maps and used to improve the phases .

The GHK copper SAD method provides a convenient approach for both crystallizing and phasing macromolecular structures, complementing other contemporary methods such as native sulfur SAD and MR-SAD phasing .

Comparative Studies of Copper-Free GHK and GHK-Cu

Interestingly, research comparing copper-free GHK and GHK-Cu has revealed that both forms can exhibit similar biological effects under certain conditions. In studies with monolayer cultured keratinocytes, GHK increased keratinocyte proliferation regardless of copper complexation .

When GHK was added during the culture of skin equivalent models, the basal cells became more cuboidal than in control models, and there was linear and intense staining of α6 and β1 integrin along the basement membrane. The number of p63 and proliferating cell nuclear antigen positive cells was also significantly increased in GHK-treated skin equivalents compared to controls .

Western blot and slide culture experiments showed that GHK increased the expression of integrin by keratinocytes. These results collectively demonstrated that GHK increased the stemness and proliferative potential of epidermal basal cells, which is associated with increased expression of integrin .

The finding that copper-free GHK showed similar effects to copper-GHK suggests that copper-free GHK could potentially be used in industrial applications to obtain the effects of copper-GHK in vivo, although further studies are needed to fully elucidate the relationship between the two forms .

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